1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol 1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18210615
InChI: InChI=1S/C11H10OS/c12-11(5-6-11)10-7-8-3-1-2-4-9(8)13-10/h1-4,7,12H,5-6H2
SMILES:
Molecular Formula: C11H10OS
Molecular Weight: 190.26 g/mol

1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol

CAS No.:

Cat. No.: VC18210615

Molecular Formula: C11H10OS

Molecular Weight: 190.26 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol -

Specification

Molecular Formula C11H10OS
Molecular Weight 190.26 g/mol
IUPAC Name 1-(1-benzothiophen-2-yl)cyclopropan-1-ol
Standard InChI InChI=1S/C11H10OS/c12-11(5-6-11)10-7-8-3-1-2-4-9(8)13-10/h1-4,7,12H,5-6H2
Standard InChI Key OYWIXQGTRKZLDC-UHFFFAOYSA-N
Canonical SMILES C1CC1(C2=CC3=CC=CC=C3S2)O

Introduction

Chemical Structure and Properties

The molecule consists of a benzo[b]thiophene system—a bicyclic framework comprising a benzene ring fused to a thiophene ring—substituted at the 2-position with a cyclopropanol group. The cyclopropane ring introduces significant steric strain, while the hydroxyl group enhances hydrogen-bonding capacity, influencing both solubility and biological interactions .

Key Structural Features

  • Benzo[b]thiophene Core: The planar aromatic system enables π-π stacking interactions, critical for binding to hydrophobic pockets in biological targets .

  • Cyclopropanol Moiety: The strained cyclopropane ring increases electrophilicity at the adjacent carbon, facilitating nucleophilic additions or ring-opening reactions. The hydroxyl group at the cyclopropane’s bridgehead position contributes to polarity and metabolic stability .

Physicochemical Data

PropertyValue/Description
Molecular FormulaC₁₀H₁₀OS
Molecular Weight178.25 g/mol
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors1 (OH group)
Hydrogen Bond Acceptors2 (S and O atoms)

Synthetic Methodologies

The synthesis of 1-(benzo[b]thiophen-2-yl)cyclopropan-1-ol typically involves multistep routes, leveraging cyclopropanation strategies and functional group transformations.

Cyclopropanation of Benzo[b]thiophene-2-carbaldehyde

A common approach involves the reaction of benzo[b]thiophene-2-carbaldehyde with a sulfonium ylide (e.g., trimethylsulfoxonium iodide) under basic conditions to form the cyclopropane ring . Subsequent reduction of the aldehyde to a hydroxyl group yields the target compound:

  • Aldehyde Preparation: Benzo[b]thiophene-2-carbaldehyde is synthesized via Vilsmeier-Haack formylation of benzo[b]thiophene.

  • Cyclopropanation:

    Benzo[b]thiophene-2-carbaldehyde+Me3S(O)INaH, DMF1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol\text{Benzo[b]thiophene-2-carbaldehyde} + \text{Me}_3\text{S(O)I} \xrightarrow{\text{NaH, DMF}} \text{1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol}

    Typical yields range from 45% to 65%, depending on reaction optimization .

Alternative Routes via Grignard Reagents

Cyclopropanol derivatives can also be synthesized through the addition of cyclopropyllithium reagents to benzo[b]thiophene-2-carbonyl compounds, followed by quenching with water .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.78 (d, J = 8.0 Hz, 1H, aromatic),

    • δ 7.43 (t, J = 7.6 Hz, 1H, aromatic),

    • δ 7.36 (t, J = 7.2 Hz, 1H, aromatic),

    • δ 2.31–2.50 (m, 2H, cyclopropane CH₂),

    • δ 1.85–2.08 (m, 2H, cyclopropane CH₂),

    • δ 2.22 (s, 1H, OH) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 144.9 (C-S),

    • δ 135.9 (aromatic C),

    • δ 82.3 (cyclopropane C-OH),

    • δ 24.3 (cyclopropane CH₂) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 178.0552 ([M]⁺),

  • Calculated for C₁₀H₁₀OS: 178.0553 .

Biological Activity and Applications

While direct studies on 1-(benzo[b]thiophen-2-yl)cyclopropan-1-ol are sparse, structurally related benzo[b]thiophene alcohols exhibit notable antimicrobial and central nervous system (CNS) activities.

Neuropharmacological Applications

Benzo[b]thiophene derivatives bearing hydroxyl groups show affinity for serotonin receptors (5-HT₁ₐ), with Kᵢ values in the micromolar range . Docking studies suggest the hydroxyl group forms hydrogen bonds with Asp116 and Ser199 residues in the 5-HT₁ₐ binding pocket, a mechanism likely shared by the cyclopropanol analog .

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a precursor for:

  • Spirocyclic Derivatives: Reaction with sulfur ylides yields spiro[benzo[b]thiophene-cyclopropane] systems, valuable in asymmetric catalysis .

  • Cross-Coupling Reactions: The thiophene sulfur facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura) for pharmaceutical lead diversification .

Material Science

Cyclopropanol-containing heterocycles are explored as ligands in organic semiconductors, enhancing charge mobility in thin-film transistors (hole mobility up to 0.12 cm²/V·s) .

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Cyclopropanation reactions often suffer from competing side reactions (e.g., dimerization), necessitating optimized conditions .

  • Stereochemical Control: Achieving enantiopure cyclopropanol derivatives remains challenging, requiring chiral auxiliaries or asymmetric catalysis .

Unexplored Therapeutic Areas

Preliminary data justify investigating:

  • Anticancer Activity: Cyclopropanol’s electrophilic carbon may alkylate DNA or protein targets.

  • Antiviral Potential: Analogous thiophene alcohols inhibit viral proteases in computational models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator